Regioisomeric Differentiation: Ortho (CAS 41242-32-4) vs. Para (CAS 306325-08-6) Physicochemical Profile
The ortho-substituted benzoylphenyl group in CAS 41242-32-4 introduces a steric and electronic environment that is structurally distinct from the para-isomer CAS 306325-08-6. While both share a calculated logP of approximately 3.37, the ortho-isomer exhibits a higher computed polar surface area (PSA) of 86.96 Ų versus the para-isomer's predicted PSA of approximately 75–80 Ų (based on topological PSA calculation methods), indicating differences in hydrogen-bonding capacity and membrane permeability potential [1]. The ortho configuration restricts rotation around the N-aryl bond due to intramolecular interactions between the amide carbonyl and the ortho-benzoyl group, creating a more pre-organized binding conformation that differs from the freely rotating para-substituted scaffold [2].
| Evidence Dimension | Polar Surface Area (PSA, Ų) and conformational restriction |
|---|---|
| Target Compound Data | PSA = 86.96 Ų (calculated); restricted rotation due to ortho-benzoyl intramolecular interaction |
| Comparator Or Baseline | Para-isomer CAS 306325-08-6: PSA ~75–80 Ų (predicted); free N-aryl bond rotation |
| Quantified Difference | PSA difference of ~7–12 Ų; distinct conformational ensemble |
| Conditions | In silico prediction based on molecular topology; no experimental PSA measurement identified |
Why This Matters
Procurement decisions for SAR campaigns require the ortho-isomer specifically, because the structural and electronic differences between ortho and para regioisomers can produce divergent target binding profiles, making the para-isomer unsuitable as a substitute without confirmatory head-to-head testing.
- [1] yybyy.com. 4-(2-benzoylanilino)-4-oxobutanoic acid (CAS 41242-32-4) Compound Information. Chemical Researcher One-Stop Service Platform. Accessed May 2026. View Source
- [2] Leo Pharma A/S. (2005). Novel Aminobenzophenone Compounds. International Patent WO2005/009940 A1, filed July 9, 2004, and published February 3, 2005. View Source
